(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

CYP1A1 inhibition Host-directed therapy Sepsis

(E)-3-(5-Iodo-2-furyl)prop-2-enoic acid (CAS 64186-22-7) is a halogenated heterocyclic carboxylic acid belonging to the furylacrylic acid class, featuring an iodine atom at the 5-position of the furan ring and an (E)-configured α,β-unsaturated carboxylic acid side chain. With a molecular formula of C₇H₅IO₃ and a molecular weight of 264.02 g·mol⁻¹, it is supplied as a research-grade intermediate (typically ≥95–97% purity) and stored under dry, refrigerated (2–8 °C) conditions.

Molecular Formula C7H5IO3
Molecular Weight 264.02 g/mol
CAS No. 64186-22-7
Cat. No. B3042501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-iodo-2-furyl)prop-2-enoic acid
CAS64186-22-7
Molecular FormulaC7H5IO3
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)I)C=CC(=O)O
InChIInChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
InChIKeyQPFNTMHXPHLWHM-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(5-Iodo-2-furyl)prop-2-enoic Acid (CAS 64186-22-7): A Halogenated Furylacrylic Acid Building Block for Medicinal Chemistry and Targeted-Scaffold Research


(E)-3-(5-Iodo-2-furyl)prop-2-enoic acid (CAS 64186-22-7) is a halogenated heterocyclic carboxylic acid belonging to the furylacrylic acid class, featuring an iodine atom at the 5-position of the furan ring and an (E)-configured α,β-unsaturated carboxylic acid side chain . With a molecular formula of C₇H₅IO₃ and a molecular weight of 264.02 g·mol⁻¹, it is supplied as a research-grade intermediate (typically ≥95–97% purity) and stored under dry, refrigerated (2–8 °C) conditions [1]. The compound serves as a versatile precursor for constructing bioactive molecules, where the iodine substituent imparts distinct electronic, steric, and reactivity properties compared to its bromo, chloro, nitro, or unsubstituted furan congeners [2].

Why (E)-3-(5-Iodo-2-furyl)prop-2-enoic Acid Cannot Be Replaced by Unsubstituted Furylacrylic Acid or Other 5-Halogeno Congeners


Substitution at the furan 5-position is not a silent structural variation. In a systematic CYP1A1 inhibitor structure–activity relationship (SAR) study, the 5-iodofuran-2-yl moiety reduced relative CYP1A1 activity to 0.50 at 500 nM in Caco-2 cells, whereas the unsubstituted furan-2-yl analogue retained 0.87 residual activity under identical conditions—representing a 1.74-fold difference in target engagement [1]. In antimicrobial oxadiazole scaffolds, the 5-iodofurane substituent conferred an MIC of 1.95 µg·mL⁻¹ against Staphylococcus epidermidis, a potency rank-order that diverged sharply from bromo, chloro, or nitro substitutions within the same series [2]. These data demonstrate that the 5-iodo substitution is not pharmacophorically equivalent to other halogens or hydrogen at this position; interchange without re-optimization risks loss of potency, altered selectivity, or outright inactivity.

Quantitative Differentiation Evidence for (E)-3-(5-Iodo-2-furyl)prop-2-enoic Acid: Head-to-Head and Cross-Study Comparative Data


CYP1A1 Inhibitory Potency: 5-Iodofuran-2-yl vs. Furan-2-yl in an Isoform-Selective Host-Directed Therapy Scaffold

In a medicinal chemistry campaign targeting CYP1A1 for host-directed sepsis therapy, compounds bearing a 5-iodofuran-2-yl substituent at Region A of a benzimidazolone–α,β-unsaturated ketone scaffold were compared head-to-head with the unsubstituted furan-2-yl analogue in a cellular EROD assay [1]. At 500 nM, the 5-iodofuran-2-yl derivative (Compound 24) suppressed relative CYP1A1 activity to 0.50 ± 0.04 in Caco-2 cells and 0.75 ± 0.00 in CYhiRAW cells, whereas the furan-2-yl control (Compound 22) yielded 0.87 ± 0.01 (Caco-2) and 0.50 ± 0.03 (CYhiRAW). At 5.0 µM, the iodinated compound achieved near-complete suppression in Caco-2 cells (0.18 ± 0.00) versus 0.47 ± 0.02 for furan-2-yl—a 2.6-fold improvement [1].

CYP1A1 inhibition Host-directed therapy Sepsis Structure–activity relationship

Antimicrobial Activity of 5-Iodofurane-Containing 1,3,4-Oxadiazolines Against Gram-Positive Pathogens

In a systematic evaluation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the derivative bearing a 5-iodofurane substituent at position 2 (Compound 20) exhibited the greatest anti-staphylococcal activity within the series, achieving an MIC of 1.95 µg·mL⁻¹ against Staphylococcus epidermidis [1]. This activity was characterized as strong or powerfully bactericidal, whereas the majority of other substituent variants (including various aryl and heteroaryl groups) showed weaker or no activity against this pathogen. Compound 37, containing a quinolin-4-yl substituent, was more potent (MIC = 0.48 µg·mL⁻¹), but the 5-iodofurane derivative nonetheless represents the optimal furan-based substituent for this antimicrobial scaffold [1].

Antimicrobial resistance 1,3,4-Oxadiazole Staphylococcus epidermidis Gram-positive bactericidal

Physicochemical Differentiation: Iodine's Atomic Radius, Polarizability, and Leaving-Group Potential vs. Br, Cl, and H at the Furan 5-Position

The C–I bond at the furan 5-position endows (E)-3-(5-iodo-2-furyl)prop-2-enoic acid with physicochemical properties that are quantitatively distinct from its bromo (CAS 111252-31-4/64154-10-5), chloro, and unsubstituted (CAS 539-47-9) analogues. Iodine has a van der Waals radius of ~1.98 Å (vs. Br: ~1.85 Å, Cl: ~1.75 Å, H: ~1.20 Å) and higher polarizability (~5.35 ų vs. Br: ~3.05 ų, Cl: ~2.18 ų), which enhances halogen-bond donor capacity and hydrophobic contact surface area [1]. The C–I bond dissociation energy (~57 kcal·mol⁻¹) is lower than C–Br (~68 kcal·mol⁻¹) and C–Cl (~81 kcal·mol⁻¹), making it the preferred substrate for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) in downstream diversification strategies [2]. These differences are intrinsic to the iodinated compound and cannot be replicated by bromo or chloro analogues without altering reaction conditions and yields.

Physicochemical profiling Halogen bonding Cross-coupling handle LogP modulation

Hypolipidemic Scaffold Context: Furylacrylic Acid Class Activity with Halogen-Dependent SAR Potential

The parent scaffold, furylacrylic acid, demonstrated significant hypolipidemic activity in rodents: at 20 mg·kg⁻¹·day⁻¹, 2-furoic acid (the reduced analogue) lowered serum cholesterol by 41% and triglycerides by 56% in mice, with corresponding reductions of 50% (cholesterol) and 42% (triglycerides) in rats [1]. While the specific 5-iodo derivative has not been independently profiled in hypolipidemic models, the established SAR principle—that furan ring substitution profoundly modulates the potency and enzyme inhibition profile of this compound class—implies that the 5-iodo variant's distinct electronic and steric properties may yield a differentiated lipid-lowering profile. This is a class-level inference requiring experimental validation, but it underscores that the 5-iodo derivative should not be assumed pharmacologically interchangeable with unsubstituted furylacrylic acid [1].

Hypolipidemic agents Cholesterol lowering Triglyceride reduction Furoic acid derivatives

Recommended Application Scenarios for (E)-3-(5-Iodo-2-furyl)prop-2-enoic Acid Based on Quantitative Differentiation Evidence


CYP1A1-Targeted Lead Optimization for Host-Directed Anti-Sepsis Therapy

In medicinal chemistry programs pursuing CYP1A1 isoform-selective inhibitors for host-directed therapy against multidrug-resistant bacterial sepsis, (E)-3-(5-iodo-2-furyl)prop-2-enoic acid provides the essential 5-iodofuran-2-yl fragment that, when incorporated into a benzimidazolone–enone scaffold, achieves 2.6-fold greater CYP1A1 suppression at 5.0 µM in Caco-2 cells than the unsubstituted furan-2-yl analogue [1]. Researchers should procure this specific iodinated building block rather than the cheaper furan-2-yl or 5-bromofuran-2-yl variants, as the SAR data demonstrate that iodine at this position is a critical determinant of cellular potency, and substitution with bromine or hydrogen would require de novo potency re-optimization [1].

Synthesis of 5-Iodofurane-Functionalized 1,3,4-Oxadiazoline Antimicrobial Libraries

For anti-infective discovery groups targeting Gram-positive pathogens including Staphylococcus epidermidis, this compound serves as the key synthetic intermediate for constructing 2-(5-iodofuran-2-yl)-substituted 1,3,4-oxadiazolines, which have demonstrated strong bactericidal activity at MIC = 1.95 µg·mL⁻¹ [2]. The iodine substituent provides both the pharmacophoric contribution validated in the oxadiazoline SAR and a synthetic handle for late-stage diversification via Pd-catalyzed coupling, enabling parallel library synthesis that chloro- or bromo-substituted precursors cannot support with equivalent efficiency [2][3].

Palladium-Catalyzed Cross-Coupling Diversification of Furylacrylic Acid Scaffolds

The low C–I bond dissociation energy (~57 kcal·mol⁻¹) makes this compound the optimal oxidative addition substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions among the 5-halogenofurylacrylic acid series [3]. Synthetic chemistry groups requiring efficient C–C bond formation at the furan 5-position should preferentially procure the iodo derivative, as the bromo analogue requires harsher conditions or specialized ligand systems to achieve comparable conversion, directly impacting yield, throughput, and cost-per-compound in library production [3].

Halogen-Bond-Directed Molecular Recognition and Structural Biology Probe Design

The high polarizability of the iodine atom (~5.35 ų) enables halogen-bond donor interactions with protein backbone carbonyls and π-systems that are geometrically and energetically inaccessible to bromo or chloro analogues [4]. This property positions (E)-3-(5-iodo-2-furyl)prop-2-enoic acid as a privileged building block for fragment-based drug discovery and X-ray crystallographic probe design, where the iodine atom additionally serves as an anomalous scattering center for phasing. Structural biology and biophysical screening groups should select the 5-iodo variant over the 5-bromo or 5-chloro congeners when halogen-bond-mediated target engagement is hypothesized [4].

Quote Request

Request a Quote for (E)-3-(5-iodo-2-furyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.